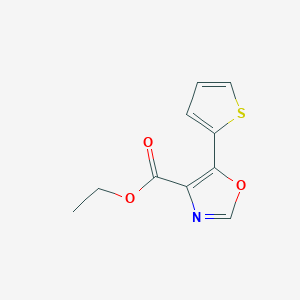

5-Thiophen-2-yl-oxazole-4-carboxylic acid ethyl ester, 95%

描述

“5-Thiophen-2-yl-oxazole-4-carboxylic acid ethyl ester” is a chemical compound that incorporates two important heterocyclic moieties, thiophene and oxazole . These moieties are known to be part of a large number of drugs and biologically relevant molecules . Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

The synthesis of thiophene and oxazole derivatives has been a topic of interest for many researchers . Thiophene derivatives are typically synthesized through condensation reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . Oxazoles, on the other hand, can be prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® .科学研究应用

Corrosion Inhibition

Thiophene derivatives, including our compound of interest, have found applications as corrosion inhibitors in industrial chemistry and material science . These compounds can protect metals from degradation caused by environmental factors such as moisture, acids, and salts. By forming a protective layer on metal surfaces, they prevent or reduce corrosion, extending the lifespan of materials.

Organic Semiconductors and Electronics

Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The π-conjugated structure of thiophenes allows efficient charge transport, making them valuable components in electronic devices.

Pharmacological Properties

Thiophene-containing compounds exhibit diverse pharmacological properties:

- Anticancer : Some thiophene derivatives demonstrate anticancer activity . Researchers explore their potential as novel chemotherapeutic agents.

- Anti-inflammatory : Certain thiophenes possess anti-inflammatory properties, making them relevant for treating inflammatory diseases .

- Antimicrobial : Thiophenes show promise as antimicrobial agents against bacteria, fungi, and other pathogens .

- Antihypertensive and Anti-atherosclerotic : These compounds may impact blood pressure regulation and atherosclerosis .

Biologically Active Compounds

Thiophene analogs are of interest to medicinal chemists. They contribute to the development of advanced compounds with various biological effects . For instance:

作用机制

Target of Action

It’s worth noting that thiophene-based analogs and isoxazole, which are structural components of this compound, have been studied extensively for their biological activities . They have been found to interact with a variety of biological targets, contributing to their diverse pharmacological properties.

Mode of Action

For instance, some thiophene-based analogs are known to exhibit anti-inflammatory and antimicrobial properties .

Biochemical Pathways

Thiophene-based analogs and isoxazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Based on the known activities of similar compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular level .

属性

IUPAC Name |

ethyl 5-thiophen-2-yl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-2-13-10(12)8-9(14-6-11-8)7-4-3-5-15-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGPOLPAFVUAQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274267 | |

| Record name | Ethyl 5-(2-thienyl)-4-oxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate | |

CAS RN |

127919-35-1 | |

| Record name | Ethyl 5-(2-thienyl)-4-oxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127919-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2-thienyl)-4-oxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-alaninol](/img/structure/B6351220.png)

![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6351262.png)

![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)

![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)